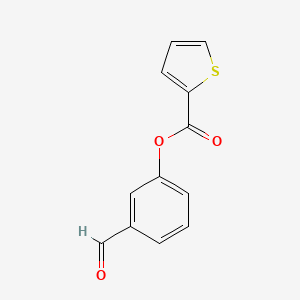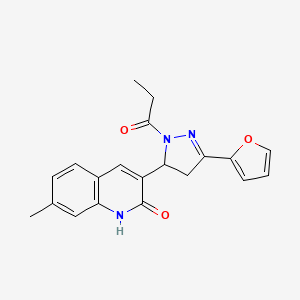
3-(3-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-méthylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Furan-MQ: a été étudié pour son potentiel antimicrobien. Les chercheurs l'ont synthétisé par hydroarylation de la double liaison carbone-carbone dans les acides 3-(furan-2-yl)propénoïques et leurs esters en utilisant le superacide de Brønsted TfOH. À une concentration de 64 g/mL, le composé de départ et ses produits d'hydroarylation ont tous deux montré une bonne activité antimicrobienne contre les champignons de type levure, y compris Candida albicans .
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity .
Mode of Action
It is known that similar compounds interact with their targets through a process called hydroarylation . This involves the addition of a hydrogen atom and an aryl group (a functional group derived from an aromatic ring) to a carbon-carbon double bond .
Biochemical Pathways
The hydroarylation process, which is a key part of the compound’s interaction with its targets, can potentially affect various biochemical pathways, particularly those involving carbon-carbon double bonds .
Result of Action
The compound “3-(3-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one” and its similar compounds have been found to exhibit good antimicrobial activity against yeast-like fungi Candida albicans . This suggests that the compound may have a significant effect at the molecular and cellular levels, potentially inhibiting the growth or function of certain microbes .
Propriétés
IUPAC Name |
3-[5-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-19(24)23-17(11-16(22-23)18-5-4-8-26-18)14-10-13-7-6-12(2)9-15(13)21-20(14)25/h4-10,17H,3,11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVGIRIFYKILGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=C(C=C(C=C4)C)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
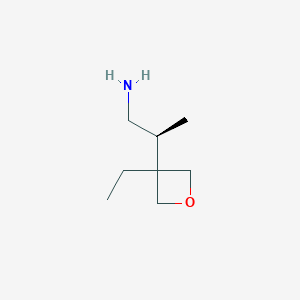
![2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2486406.png)
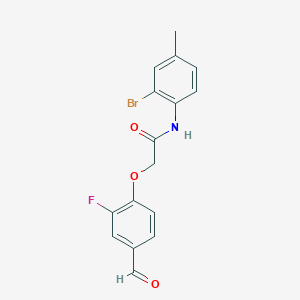

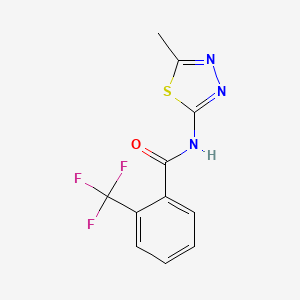
![1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2486412.png)
![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)
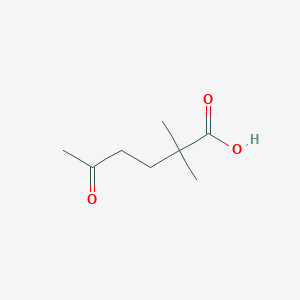

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486419.png)
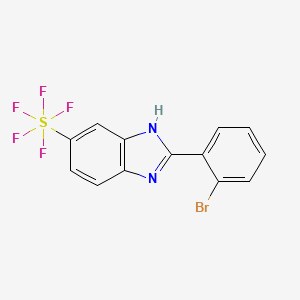
![N-(2,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2486423.png)
